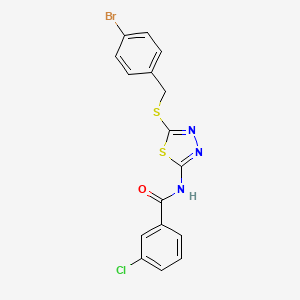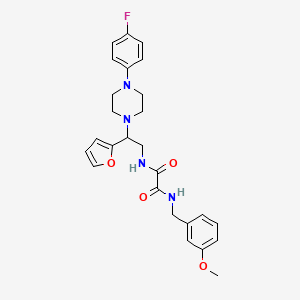
N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(3-methoxybenzyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is part of a broader class of chemicals researched for their potential in medical imaging, particularly in positron emission tomography (PET) and as ligands for various receptors. Research includes the synthesis and evaluation of similar compounds for their binding affinity and selectivity toward specific receptors, exploring their potential for diagnosing and understanding neurological and psychiatric disorders.
Synthesis Analysis
Synthesis of similar compounds often involves labeling precursor molecules with radioactive isotopes, such as fluorine-18, through nucleophilic substitution reactions. This process is crucial for creating PET radioligands that can bind to target receptors in the brain, allowing for the in vivo visualization of receptor distribution and density. The synthesis process aims for high yield, purity, and specific activity of the radioligand (García et al., 2014).
Molecular Structure Analysis
Molecular structure analysis, including X-ray diffraction studies, provides insights into the compound's crystal system, space group, and molecular geometry. This information is vital for understanding the compound's interaction mechanisms with biological targets. Structural features such as substituents and their positions significantly influence binding affinity and selectivity towards specific receptors (Sanjeevarayappa et al., 2015).
Chemical Reactions and Properties
The compound's chemical reactions, including its synthesis route, highlight the functional groups' role in achieving desired biological activities. The presence of specific substituents can enhance the compound's selectivity and affinity for particular receptors, affecting its pharmacological profile. For instance, modifications in the amide bond or the alkyl chain linking the piperazine ring to the benzamide moiety can significantly alter the compound's receptor binding affinities (Perrone et al., 2000).
科学的研究の応用
Neuroreceptor Affinity and Imaging
Compounds similar to N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(3-methoxybenzyl)oxalamide have been investigated for their affinity towards neuroreceptors, such as serotonin 5-HT1A receptors. For instance, cyclohexanecarboxamide derivatives have shown promise as reversible, selective, and high-affinity antagonists with potential applications in neuroimaging and the study of neuropsychiatric disorders (García et al., 2014).
Antidepressant and Antianxiety Activities
Novel derivatives incorporating furan and phenyl groups have exhibited potential antidepressant and antianxiety activities. Specific compounds were found to significantly reduce immobility times in animal models, suggesting their potential use in the treatment of depression and anxiety disorders (Kumar et al., 2017).
Antipsychotic Potential
Butyrophenone derivatives with modifications involving furan and phenyl groups have been evaluated for their antipsychotic properties. These compounds displayed affinity for dopamine and serotonin receptors, indicating their potential as antipsychotic agents (Raviña et al., 2000).
Bioactivity and Chemical Analysis
The synthesis and chemical analysis of compounds containing furan and phenyl groups have led to the discovery of various biological activities. For example, certain Mannich bases demonstrated cytotoxic, anticancer, and carbonic anhydrase inhibitory effects, highlighting the broad spectrum of potential medicinal applications (Gul et al., 2019).
Structural Characterization and X-ray Diffraction
Structural characterization through X-ray diffraction studies of related compounds has provided insights into their molecular conformation, intermolecular interactions, and potential for further modification and application in drug design (Sanjeevarayappa et al., 2015).
特性
IUPAC Name |
N'-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-N-[(3-methoxyphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29FN4O4/c1-34-22-5-2-4-19(16-22)17-28-25(32)26(33)29-18-23(24-6-3-15-35-24)31-13-11-30(12-14-31)21-9-7-20(27)8-10-21/h2-10,15-16,23H,11-14,17-18H2,1H3,(H,28,32)(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRMPINFRCYUFDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-ethyl 2-((2-bromobenzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2483672.png)
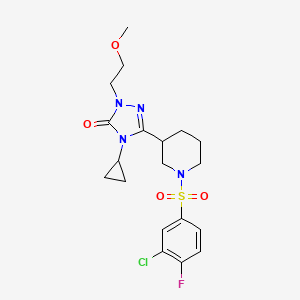
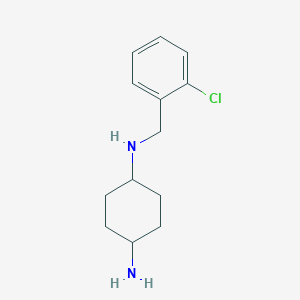
![N-[(4-benzylmorpholin-2-yl)methyl]-6-chloropyridine-3-carboxamide](/img/structure/B2483676.png)
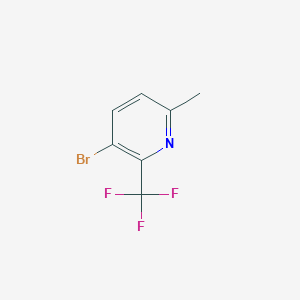
![1-(Chloromethyl)-3-ethylbicyclo[1.1.1]pentane](/img/structure/B2483681.png)
![N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2483682.png)
![N-(2,4-dimethylphenyl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2483685.png)

![2-Amino-2-[3-(3,4-difluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2483689.png)
![2-([1,1'-biphenyl]-4-yl)-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)acetamide](/img/structure/B2483691.png)
